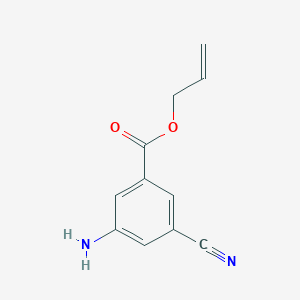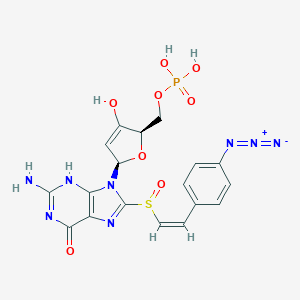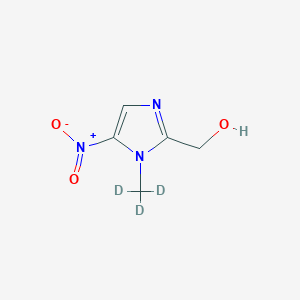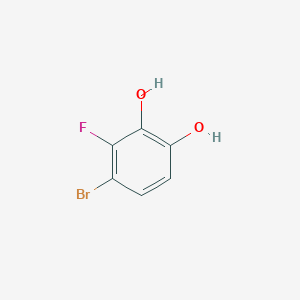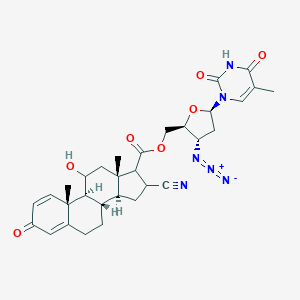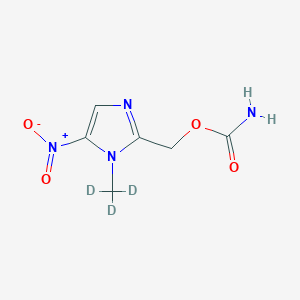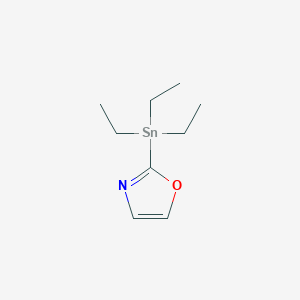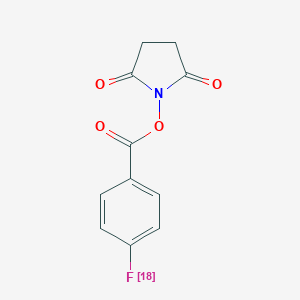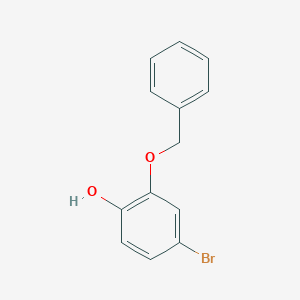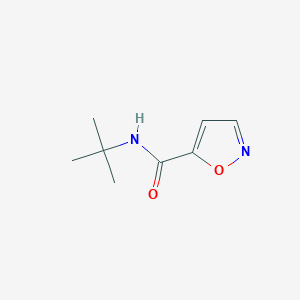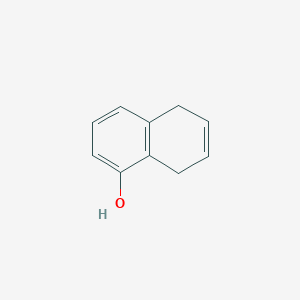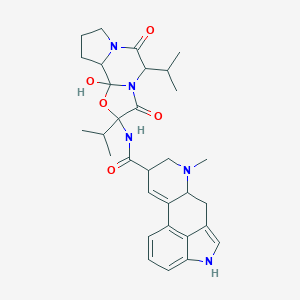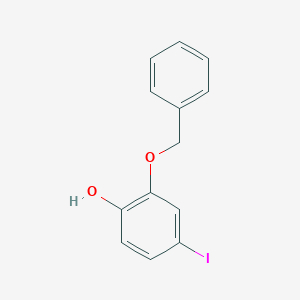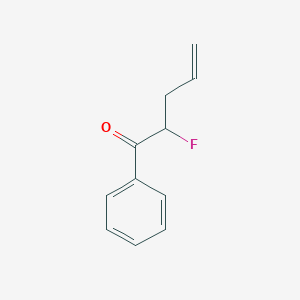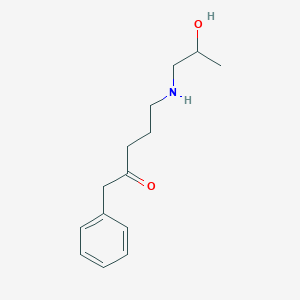
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone, also known as HPPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPMP is a ketone derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to have anti-inflammatory and antioxidant effects, which may be due to its ability to inhibit the activity of enzymes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone's potential therapeutic applications in other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone and its effects on the human body.
Métodos De Síntesis
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can be synthesized using a variety of methods, but the most common method involves the reaction of 1-phenyl-2-pentanone with 2-hydroxypropylamine in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
141809-37-2 |
|---|---|
Nombre del producto |
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone |
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
5-(2-hydroxypropylamino)-1-phenylpentan-2-one |
InChI |
InChI=1S/C14H21NO2/c1-12(16)11-15-9-5-8-14(17)10-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
Clave InChI |
OJAIRNWBODOTFM-UHFFFAOYSA-N |
SMILES |
CC(CNCCCC(=O)CC1=CC=CC=C1)O |
SMILES canónico |
CC(CNCCCC(=O)CC1=CC=CC=C1)O |
Sinónimos |
5-(2-hydroxypropylamino)-1-phenyl-pentan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



